molecular formula C14H15N3O3 B13901608 5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide

5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide

Cat. No.: B13901608
M. Wt: 273.29 g/mol
InChI Key: MSRQBGWSZNINGU-UHFFFAOYSA-N
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Description

5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1-(3-methoxyphenyl)ethanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as nano-ZnO to enhance regioselectivity .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes and transition-metal catalysts to streamline the synthesis and improve yields . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential for various biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

5-acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H15N3O3/c1-9(18)13-7-12(14(15)19)16-17(13)8-10-4-3-5-11(6-10)20-2/h3-7H,8H2,1-2H3,(H2,15,19)

InChI Key

MSRQBGWSZNINGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NN1CC2=CC(=CC=C2)OC)C(=O)N

Origin of Product

United States

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